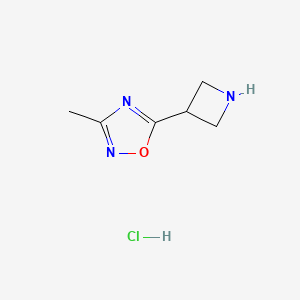

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-6(10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXSNQPOWQLACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673958 | |

| Record name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-98-3 | |

| Record name | 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Architecture and Synthetic Utility of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride

Executive Summary: The Pharmacophore Logic

In modern medicinal chemistry, the search for novel bioisosteres that improve metabolic stability while maintaining specific vector orientations is paramount. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride represents a high-value "privileged scaffold."

It combines two critical structural motifs:

-

The 1,2,4-Oxadiazole Core: A proven bioisostere for esters and amides, offering improved hydrolytic stability and a unique dipole moment that influences solubility and target binding.

-

The Azetidine Ring: A four-membered, nitrogen-containing ring that acts as a conformationally restricted spacer. Unlike flexible alkyl chains or planar aromatic rings, the azetidine moiety projects substituents at precise angles (

geometry), often critical for fitting into tight GPCR binding pockets (e.g., S1P receptors).

This guide dissects the structural properties, synthetic routes, and handling protocols for this scaffold, designed to accelerate its integration into your lead optimization programs.

Molecular Architecture & Physicochemical Profile

Understanding the physical properties is the first step in successful application. The hydrochloride salt form significantly alters the solubility profile compared to the free base, making it suitable for aqueous reaction media and biological assays.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| IUPAC Name | This compound | Unambiguous identification.[1][2][3] |

| Molecular Formula | Stoichiometry for reagent calculations. | |

| Molecular Weight | 175.62 g/mol | Fragment-like size, ideal for FBDD. |

| TPSA | ~51 Ų | Good membrane permeability predictor. |

| CLogP | ~ -0.5 (Free Base) | Highly polar; low lipophilicity aids aqueous solubility. |

| H-Bond Donors | 1 (NH of azetidine) | Critical for salt bridge formation in active sites. |

| H-Bond Acceptors | 3 (N, O of oxadiazole) | Interaction points for hydration or receptor binding. |

Structural Insight: The Vector Analysis

The 3,5-disubstituted 1,2,4-oxadiazole ring is not symmetrical. The bond angles create a "bent" geometry. When the azetidine is attached at the C5 position, it projects the secondary amine away from the methyl group (at C3) in a specific vector that mimics the geometry of trans-amide bonds but without the liability of enzymatic cleavage.

Synthetic Methodology

The synthesis of this core requires precision. The formation of the 1,2,4-oxadiazole ring is thermodynamically driven but kinetically sensitive. The following protocol outlines the "Amidoxime Route," which is the industry standard for scalability and regioselectivity.

Reaction Pathway Visualization

Figure 1: Step-wise synthetic logic for the construction of the 1,2,4-oxadiazole core from nitrile and carboxylic acid precursors.

Detailed Experimental Protocol

Step 1: Preparation of the Amidoxime (The "Head")

-

Reagents: Acetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (1.2 eq).

-

Procedure: Suspend hydroxylamine HCl and base in ethanol/water (2:1). Add acetonitrile dropwise. Reflux at 80°C for 4-6 hours.

-

Checkpoint: Monitor by TLC. The nitrile peak (IR ~2250 cm⁻¹) should disappear.

-

Workup: Concentrate in vacuo. Extract with ethyl acetate.[4] The product, N-hydroxyacetimidamide, is often a hygroscopic solid.

Step 2: Coupling and Cyclization (The "Body") Critical Note: This is a two-stage one-pot reaction. The intermediate O-acyl amidoxime is often thermally unstable.

-

Activation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) at 0°C. Stir for 1 hour until gas evolution (

) ceases. -

Coupling: Add N-hydroxyacetimidamide (1.1 eq) to the activated acid. Stir at Room Temperature (RT) for 2 hours.

-

Cyclization (The "Crunch"): Heat the reaction mixture to 100-110°C for 4-12 hours.

-

Scientist's Tip: Monitor this strictly. If the temperature is too low, you get the uncyclized intermediate. If too high (>120°C), the Boc group may thermally degrade prematurely.

-

-

Purification: Dilute with water, extract with EtOAc. Wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection (The "Tail")

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the Boc-protected intermediate in minimal dioxane or DCM. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Warm to RT.

-

Isolation: The product often precipitates as the HCl salt. Filter and wash with diethyl ether to remove Boc byproducts (tert-butyl chloride/isobutylene).

-

Result: White to off-white hygroscopic solid.

Structural Characterization (QA/QC)

To validate the structure, you must confirm the integrity of both rings and the salt stoichiometry.

Table 2: Expected NMR Signatures (DMSO-d6)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Azetidine NH₂⁺ | 9.0 - 9.5 | Broad Singlet | 2H | Ammonium protons (exchangeable with |

| Oxadiazole-CH₃ | 2.35 - 2.45 | Singlet | 3H | Characteristic methyl on the electron-deficient ring. |

| Azetidine CH (C3) | 4.10 - 4.30 | Multiplet | 1H | The methine proton at the attachment point. |

| Azetidine CH₂ (C2/4) | 3.90 - 4.10 | Multiplet | 2H | Protons cis to the oxadiazole. |

| Azetidine CH₂ (C2/4) | 4.30 - 4.50 | Multiplet | 2H | Protons trans to the oxadiazole (deshielded). |

Mass Spectrometry (ESI+):

-

[M+H]⁺: 140.08 (Free base mass + 1).

-

Note: You will not see the HCl mass in the positive ion mode, only the protonated parent.

Strategic Application in Drug Design

This molecule is not just a reagent; it is a GPCR-privileged scaffold .

S1P Receptor Homology

The 5-(azetidin-3-yl)-1,2,4-oxadiazole motif mimics the structural core of Ozanimod and Etrasimod (S1P receptor modulators).

-

Mechanism: The oxadiazole acts as a planar linker that fits into the hydrophobic cleft of the S1P receptor, while the azetidine amine interacts with conserved acidic residues (e.g., Glutamic acid) in the binding pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW < 200) and high polarity, this molecule is an ideal "fragment" for screening.

-

Growth Vectors: The secondary amine of the azetidine is the primary "growth vector." It can be readily derivatized (acylation, reductive amination, sulfonylation) to extend into adjacent sub-pockets without disrupting the binding mode of the oxadiazole core.

Figure 2: Strategic utility of the scaffold in drug discovery pipelines.

Handling & Stability Protocols

Safety Warning: As a secondary amine hydrochloride, this compound is stable but potentially irritant.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Exposure to ambient moisture will lead to "gumming," making weighing difficult.

-

Free-Basing: If the free base is required, neutralize with saturated

and extract immediately into DCM. Do not store the free base for long periods, as the strained azetidine ring is more susceptible to nucleophilic attack or polymerization in its free amine form compared to the salt. -

Solvent Compatibility: Soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Toluene).

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

-

Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity." Current Medicinal Chemistry, 2015.

-

PubChem Compound Summary. "this compound."[2][5] National Center for Biotechnology Information.

-

Scott, F. L., et al. "The Chemistry of 1,2,4-Oxadiazoles." Chemical Reviews, 2004. (Standard reference for Amidoxime route).

Sources

- 1. CAS#:1426290-77-8 | 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride | Chemsrc [chemsrc.com]

- 2. 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | C6H9N3O | CID 46737147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Targets of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride

The following technical guide details the pharmacological potential and experimental application of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride . This document is structured for medicinal chemists and pharmacologists utilizing this scaffold as a privileged building block in drug discovery.

Executive Summary: The Pharmacophore Profile

This compound (CAS: 1185303-98-3) is not a standalone marketed drug but a high-value medicinal chemistry building block .[1] It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors by mimicking specific bioactive conformations.

Its utility stems from two synergistic structural motifs:

-

The Azetidine Ring: A conformationally restricted amine that frequently acts as a bioisostere for pyrrolidine or a mimic of the quaternary ammonium group in acetylcholine. This makes it a potent "warhead" for cation-sensing receptors.

-

The 1,2,4-Oxadiazole Core: A metabolically stable bioisostere for amides and esters. It serves as a rigid linker that positions the azetidine nitrogen in a precise vector relative to other substituents.

Primary Predicted Targets:

-

Nicotinic Acetylcholine Receptors (nAChRs): High probability (

, -

Sphingosine-1-Phosphate Receptors (S1P1): Moderate probability (as a polar headgroup mimic).

-

Metabotropic Glutamate Receptors (mGluRs): Low-to-Moderate probability (as a glutamate analog).

Primary Target Class: Nicotinic Acetylcholine Receptors (nAChRs)[2][3][4]

The most authoritative biological application for azetidine-containing heterocycles is the modulation of neuronal nAChRs . The azetidine nitrogen, when protonated at physiological pH, mimics the positively charged nitrogen of acetylcholine (ACh), engaging in critical cation-

Mechanism of Action[1][5]

-

Orthosteric Binding: The azetidine moiety binds to the ACh binding pocket formed by the

-subunit interfaces. -

Subtype Selectivity: The 3-methyl-1,2,4-oxadiazole tail provides a specific steric profile that may enhance selectivity for

(associated with cognition and pain) or -

Analogs in Literature: This scaffold is structurally homologous to A-85380 , a potent nAChR agonist where a pyridine ring replaces the oxadiazole. The oxadiazole substitution is a strategy to alter solubility and metabolic clearance (HLM stability).

Signaling Pathway: Cholinergic Modulation

Activation of presynaptic nAChRs by azetidine-based ligands facilitates neurotransmitter release (Dopamine, GABA, Glutamate).

Figure 1: Mechanism of presynaptic nAChR activation by azetidine-based ligands leading to neurotransmitter modulation.

Secondary Target Class: Sphingosine-1-Phosphate (S1P) Receptors

The 1,2,4-oxadiazole ring is a hallmark of S1P receptor modulators (e.g., Ozanimod ). In this context, the azetidine moiety serves as a constrained polar head group.

-

Therapeutic Context: Multiple Sclerosis (MS), Ulcerative Colitis.[1]

-

Structural Logic: The azetidine-oxadiazole fragment mimics the zwitterionic head of sphingosine. Drug developers derivatize the oxadiazole's C3-position with lipophilic biphenyl or aryl-phenyl groups to create a full S1P1 agonist.

Experimental Protocols for Validation

To validate this building block against the proposed targets, the following self-validating experimental workflows are recommended.

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: Convert the building block into a testable ligand library.

-

Reagents: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole HCl (Start), Aryl halides, Pd(OAc)2, XPhos, Cs2CO3.

-

Step 1 (N-Arylation): Perform Buchwald-Hartwig amination on the azetidine nitrogen to introduce hydrophobic domains required for high-affinity binding.

-

Note: The secondary amine of the azetidine is the reactive handle.

-

-

Step 2 (Purification): Flash chromatography (DCM/MeOH gradient).

-

QC: Verify structure via 1H-NMR and LC-MS.

Protocol B: Radioligand Binding Assay (nAChR)

Objective: Determine binding affinity (

| Component | Specification |

| Cell Line | HEK293 stably expressing human |

| Radioligand | [³H]-Epibatidine (0.5 nM) |

| Non-specific Binder | Nicotine (300 µM) |

| Incubation | 2 hours at 4°C (to minimize receptor desensitization) |

| Readout | Liquid Scintillation Counting (CPM) |

Procedure:

-

Prepare membrane homogenates from HEK293-

cells. -

Incubate membranes with [³H]-Epibatidine and varying concentrations of the azetidine derivative (

M to -

Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Calculate

and convert to

Protocol C: Functional Calcium Flux Assay

Objective: Distinguish between agonist, antagonist, and PAM activity.

-

Dye Loading: Load cells with Fluo-4 AM calcium indicator.

-

Baseline: Measure fluorescence for 30 seconds.

-

Injection: Inject compound.

-

Agonist Mode: Watch for immediate fluorescence increase.

-

Antagonist Mode: Pre-incubate compound, then inject Acetylcholine (

). Watch for signal suppression.

-

-

Analysis: Plot RFU (Relative Fluorescence Units) vs. Time.

Comparative Data: Structural Analogs

The following table highlights the biological activity of structural analogs, providing a baseline for expected potency of derivatives made from this scaffold.

| Compound Class | Structural Motif | Primary Target | Typical | Clinical Relevance |

| A-85380 Derivatives | 3-(Azetidin-2-yl)pyridine | 0.05 nM ( | Analgesia, Cognition (Phase II) | |

| S1P Modulators | 1,2,4-Oxadiazole-Azetidine | S1P1 Receptor | < 10 nM ( | Autoimmune diseases |

| ABT-594 | Azetidine-Chloropyridine | 0.03 nM ( | Potent analgesic (Discontinued) |

References

-

Vertex Pharmaceuticals. (2010). Substituted Azetidines as Nicotinic Acetylcholine Receptor Ligands.[3] Patent WO2010051501.

-

Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2] Journal of Medicinal Chemistry, 40(26), 4169–4194.

-

Sigma-Aldrich. (2024). Product Specification: this compound.[][5]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][6][7][8][9] Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

Kozikowski, A. P., et al. (2007). Synthesis and pharmacology of 3-(azetidin-2-yl)pyridine analogues. ChemMedChem, 2(8), 1168-1181.

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride [cymitquimica.com]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride [smolecule.com]

- 9. eurekaselect.com [eurekaselect.com]

Technical Safety Guide: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride

The following technical guide details the safety, handling, and stability protocols for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride . This document is structured for researchers and drug discovery professionals, prioritizing mechanism-based safety controls over generic advice.

Physicochemical & Hazardous Profile

Compound Identity

-

CAS Number: 1185303-98-3 (Hydrochloride salt)[1]

-

Formula:

-

Molecular Weight: 175.62 g/mol [2]

-

Physical State: White to off-white hygroscopic solid

-

Solubility: Highly soluble in water, DMSO, and Methanol.

Hazard Identification (GHS Classification)

Based on structural analogues (azetidine derivatives) and vendor safety data, this compound presents a dual-threat profile: acute toxicity and chemical instability if mishandled.

| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed | High bioavailability of the azetidine motif allows rapid CNS or metabolic interference. |

| Skin Irritation | 2 | H315 | Causes skin irritation | Acidic nature of the HCl salt combined with the lipophilic oxadiazole ring facilitates dermal penetration and local pH damage. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | Corrosive potential of the hydrochloride moiety upon contact with mucous membranes. |

Critical Note: While some vendors label this as H302 (Harmful), the presence of the strained azetidine ring warrants handling this as H301 (Toxic) under the Precautionary Principle.

Engineering Controls & Personal Protective Equipment (PPE)

Containment Strategy

The handling hierarchy depends on the physical state (Solid vs. Solution).

-

Solid State (Weighing/Transfer):

-

Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Reasoning: Fine hydrochloride salts are prone to static charging and aerosolization. Inhalation of H301 dust poses an immediate systemic risk.

-

Static Control: Use an ionizing bar or anti-static gun during weighing to prevent particle flight.

-

-

Solution State:

-

Requirement: Standard Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Reasoning: Once dissolved, the inhalation risk drops, but dermal absorption risk increases due to the solvent vector (e.g., DMSO).

-

PPE Selection Matrix[4]

| Protection Zone | Recommended Gear | Technical Justification |

| Respiratory | N95 (minimum) or P100 respirator | Required if handling open powder outside a certified enclosure. |

| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate | Azetidines are small, nitrogen-rich heterocycles with potential to permeate standard latex. Double nitrile provides a breakthrough time >480 mins. |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for HCl salts which can cause immediate corneal opacity upon contact. |

Handling & Stability Protocols

The "Strain-Release" Instability

The azetidine ring is a four-membered heterocycle with significant ring strain (~26 kcal/mol). While the HCl salt stabilizes the amine, the free base is prone to ring-opening polymerization or hydrolysis.

-

Avoid Strong Bases: Neutralizing the HCl salt generates the free azetidine, which may rapidly dimerize or polymerize if not immediately reacted.

-

Avoid Strong Nucleophiles: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 position, leading to ring cleavage (ANRORC mechanism).

Storage Lifecycle

-

Temperature: -20°C (Long-term) / 2-8°C (Working stock).

-

Atmosphere: Store under Argon or Nitrogen.

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the oxadiazole ring over time. Desiccation is mandatory.

Solubilization Protocol

Objective: Prepare a stock solution without inducing degradation.

-

Solvent Choice: Anhydrous DMSO or DMF are preferred. Avoid protic solvents (water/methanol) for long-term storage of the stock.

-

Thermal Control: Dissolution of HCl salts is often exothermic. Chill the solvent to 0°C before adding the solid to minimize thermal stress on the strained ring.

-

Vortexing: Use low-speed vortexing; avoid sonication which can generate local hot spots.

Operational Workflow Visualization

The following diagram maps the safe handling lifecycle, highlighting critical decision points (diamonds) and failure modes (red arrows).

Caption: Operational lifecycle for Azetidine-Oxadiazole HCl, identifying critical degradation pathways via moisture or base contact.

Emergency Response

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area (3-meter radius).

-

PPE Up: Don N95 respirator and double gloves.

-

Neutralize: Do not use water initially. Cover spill with a dry absorbent pad or vermiculite.

-

Clean: Carefully sweep into a biohazard bag. Wipe the surface with 10% sodium bicarbonate solution (to neutralize residual acid), followed by water.

First Aid

-

Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm; monitor for 48 hours.

-

Eye Contact: Flush with water for 15 minutes minimum . Do not use neutralization drops (e.g., buffers) without medical supervision.

-

Ingestion: Do NOT induce vomiting. The corrosive nature of the salt combined with the toxicity of the heterocycle makes vomiting dangerous. Administer water if conscious and seek immediate ER transport.

Waste Disposal

This compound must never be disposed of down the drain.

-

Classification: Hazardous Chemical Waste (Toxic, Corrosive).

-

Method: High-temperature incineration.

-

Segregation: Keep separate from oxidizers and strong bases in the waste stream to prevent exothermic reactions in the waste container.

References

-

Vertex AI Search. (2025).[3][4] Chemical Label: this compound.[1][2][5] Retrieved from

-

PubChem. (2025).[3][5][6] Compound Summary: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole.[1][2][5] National Library of Medicine. Retrieved from

-

Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride. Retrieved from

-

Sigma-Aldrich. (2025).[3] Product Specification: 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride.[1][2][5] Retrieved from

-

Karimi, M. (2016).[7] Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Retrieved from

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. scbt.com [scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | C6H9N3O | CID 46737147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

The Azetidine Advantage: A Technical Guide to High-Value Scaffold Design

Executive Summary

In modern medicinal chemistry, the azetidine moiety—a four-membered saturated nitrogen heterocycle—has evolved from a synthetic curiosity to a privileged scaffold.[1] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~25 kcal/mol), lowered lipophilicity, and specific vectors for geometric constraint.

This guide provides a technical deep-dive into the utility of azetidine in drug design, focusing on its role as a pKa modulator , a metabolic stabilizer , and a conformational lock .

Part 1: Physicochemical Rationale & Property Modulation[2]

The "Goldilocks" Ring Strain

Azetidine occupies a "sweet spot" in heterocyclic design. It possesses significantly higher ring strain than pyrrolidine, which imparts unique electronic properties to the nitrogen lone pair, yet it lacks the extreme instability of aziridine.

-

s-Character & Basicity: The bond angles in azetidine (~90°) force the ring bonds to adopt higher p-character, leaving the nitrogen lone pair with higher s-character compared to pyrrolidine. While unsubstituted azetidine has a high pKa (~11.3), it is uniquely sensitive to 3-substitution.

-

The Fluorine Effect: Introducing electron-withdrawing groups (EWGs) like fluorine at the 3-position allows for drastic pKa attenuation (down to 6.0–8.5). This is a critical design lever for reducing hERG liability and improving membrane permeability (LogD) without adding significant lipophilicity.

Data Presentation: Scaffold Comparison

The following table contrasts azetidine with standard saturated heterocycles, highlighting the "Tunability" advantage.

| Property | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) | 3,3-Difluoroazetidine |

| Ring Strain (kcal/mol) | ~0 | ~6.0 | ~25.4 | ~26.0 |

| LogP (Lipophilicity) | 0.84 | 0.46 | 0.15 | 0.55 |

| pKa (Basicity) | 11.22 | 11.27 | 11.29 | ~6.5 - 7.5 |

| Conformation | Chair (Flexible) | Envelope (Flexible) | Puckered (Rigid) | Rigid |

| Metabolic Liability | High (alpha-oxidation) | Moderate | Low | Very Low |

Logic Diagram: The Azetidine Decision Matrix

This diagram outlines the decision process for incorporating an azetidine moiety to solve specific ADME/Tox issues.

Caption: Decision matrix for utilizing azetidine to resolve common ADME liabilities (Solubility, hERG, Metabolism).

Part 2: Synthetic Methodologies

Accessing the azetidine ring requires overcoming the enthalpy barrier of ring strain. While classical methods exist, modern drug discovery relies on robust, scalable protocols for 3,3-disubstituted systems (gem-disubstitution prevents the "butterfly" puckering flip, locking conformation).

Protocol: Synthesis of 3,3-Disubstituted Azetidines

Context: This protocol describes the formation of a 3,3-disubstituted azetidine via the activation of a 2,2-disubstituted-1,3-propanediol. This is preferred over direct alkylation which often leads to polymerization.

Reagents:

-

2,2-Disubstituted-1,3-propanediol (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf2O) (2.2 equiv)

-

Primary Amine (R-NH2) (1.1 equiv) or Benzylamine (as protecting group)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) / Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Activation (Bis-Triflate Formation):

-

Dissolve the 1,3-propanediol in anhydrous DCM at -78°C under nitrogen.

-

Add DIPEA (2.5 equiv) followed by slow addition of Tf2O. The temperature must be strictly controlled to prevent decomposition.

-

Stir for 1 hour, allowing the mixture to warm to 0°C. Critical Checkpoint: Verify bis-triflate formation via TLC (rapid spot shift).

-

-

Cyclization (Ring Closure):

-

Cool the bis-triflate solution back to -20°C.

-

Add the primary amine (R-NH2) and the remaining DIPEA in MeCN.

-

Mechanism:[2][3] The amine performs a double S_N2 displacement. The first displacement is fast; the second (ring closure) is the rate-determining step driven by the "Thorpe-Ingold" effect if bulky substituents are present at the 2-position of the diol.

-

Heat to 50°C for 4-12 hours in a sealed vessel.

-

-

Workup & Isolation:

-

Quench with saturated NaHCO3. Extract with DCM.

-

Purification: Azetidines are polar. Use basic alumina or silica gel pre-treated with 1% Triethylamine to prevent ring opening on acidic silica.

-

Synthetic Pathway Diagram

Caption: Workflow for the "De Novo" construction of the azetidine core from diol precursors.

Part 3: Strategic Applications & Case Studies

The "Azetidine Switch" (Bioisosterism)

Azetidine is often used to replace a gem-dimethyl group or a carbonyl group (when used as a spiro-center).

-

Case Study: Baricitinib (Olumiant)

-

Target: JAK1/JAK2 Inhibitor.

-

Role of Azetidine:[4][5][6] The azetidine ring serves as a rigid linker connecting the ethylsulfonyl group to the pyrazole core.

-

Design Win: Replacing a flexible alkyl chain with azetidine reduced the entropic penalty of binding. The N-ethylsulfonyl moiety attached to the azetidine nitrogen positions the sulfonyl group for optimal hydrogen bonding without the "floppiness" of a linear chain.

-

Metabolic Shielding

-

Case Study: Cobimetinib (Cotellic)

-

Role of Azetidine:[4][5][6] Contains a 3-fluoroazetidine moiety.

-

Design Win: The fluorine atom at the 3-position serves two purposes:

-

pKa Modulation: Lowers the basicity of the azetidine nitrogen, improving oral bioavailability.

-

Metabolic Blockade: Prevents oxidative metabolism at the sensitive 3-position (a common soft spot in unsubstituted rings).

-

References

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters (2026). [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (2021). [Link]

-

Azetidines of pharmacological interest. Archiv der Pharmazie (2021). [Link]

-

Cobimetinib (Cotellic): Structure and Function. National Cancer Institute. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry (2019). [Link]

-

Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cobimetinib - NCI [dctd.cancer.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Predicted ADME Properties of Azetidine-Containing Heterocycles: A Strategic Guide

Executive Summary: The "Goldilocks" Ring

In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated the status of saturated heterocycles. Among these, the azetidine (a 4-membered nitrogen heterocycle) occupies a unique "Goldilocks zone." It offers a compromise between the high strain/instability of aziridines and the entropic penalty/higher lipophilicity of pyrrolidines and piperidines.

This guide details the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors of azetidine-containing scaffolds. It provides a technical roadmap for utilizing azetidines to modulate physicochemical properties, enhance metabolic stability, and mitigate specific reactive metabolite risks.

Physicochemical Profiling (The "P" in ADME)

The primary driver for incorporating an azetidine is the modulation of Lipophilic Efficiency (LipE) . Replacing a piperidine or pyrrolidine with an azetidine typically results in a predictable shift in physicochemical space.

The LogD and pKa Shift

Azetidines generally exhibit lower lipophilicity (

| Property | Piperidine (6-ring) | Pyrrolidine (5-ring) | Azetidine (4-ring) | ADME Implication |

| LogP (Intrinsic) | High | Moderate | Low | Improved aqueous solubility; reduced non-specific binding. |

| pKa (Parent amine) | ~11.2 | ~11.3 | ~11.3 | Highly basic; often requires electron-withdrawing groups (EWGs) to reach physiological range (6.5–8.5). |

| pKa (N-Aryl) | Moderate | Moderate | Lower | |

| Fsp³ Character | High | High | High | Enhanced solubility and vectoral complexity (3D shape). |

Solubility Prediction

The reduction in carbon count (C5

-

Prediction: Expect a 2–5 fold increase in kinetic solubility when moving from a piperidine to an azetidine analog, provided the pKa is modulated to prevent excessive ionization at intestinal pH.

Metabolic Stability: The "Strain Shield"

A common misconception is that ring strain equates to metabolic instability. In the context of Cytochrome P450 (CYP) metabolism, the opposite is often true for azetidines.

Mechanism of Enhanced Stability

CYP450 enzymes typically oxidize amines via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the

-

Geometric Constraint: The C-H bonds adjacent to the azetidine nitrogen possess high

-character (hybridization approaches -

Oxidation Resistance: High

-character bonds are shorter and stronger, making hydrogen abstraction energetically unfavorable. -

Steric Screening: The "puckered" conformation of the ring can sterically hinder the approach of the bulky CYP-heme complex to the

-carbons.

Visualization: The Metabolic Decision Tree

Caption: Logic flow for utilizing azetidine contraction to resolve metabolic instability issues in saturated amines.

Toxicology & Reactive Metabolites (The "T" Risk)

While metabolically stable to oxidation, the ring strain (~26 kcal/mol) introduces a specific vulnerability: Nucleophilic Ring Opening.

The Glutathione (GSH) Trap

Under physiological conditions, azetidines are generally stable. However, specific substitutions can activate the ring toward nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues).

-

High Risk Motifs: Azetidines fused to electron-deficient systems (e.g., N-acyl azetidines with strong EWGs, or azetidinyl-oxadiazoles).

-

Mechanism: The nitrogen acts as a leaving group (intramolecularly or intermolecularly), allowing a nucleophile to attack the

-carbon, relieving ring strain.

Reactive Metabolite Protocol (GSH Trapping)

To validate the safety of an azetidine scaffold, a GSH trapping assay is mandatory.

Protocol: In Vitro GSH Adduct Formation

-

Incubation: Incubate test compound (10

M) in human liver microsomes (HLM) or S9 fraction. -

Fortification: Supplement with Glutathione (GSH) at 5 mM.

-

Control: Include Diclofenac (positive control for reactive quinone imine formation).

-

Analysis: Analyze via LC-MS/MS (Q-TOF or Orbitrap).

-

Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (

). -

Flag: Any detection of ring-opened GSH adducts suggests a high risk of idiosyncratic toxicity (IDT).

Permeability & Transporters

Permeability ( )

Azetidines often exhibit lower passive permeability than piperidines due to decreased lipophilicity. However, their small size (Low Molecular Weight) aids in maintaining high diffusivity.

-

Design Rule: If

, permeability may become rate-limiting. Target a

Transporter Efflux (P-gp/BCRP)

The increased

-

Mitigation: Capping the azetidine nitrogen with a lipophilic moiety or reducing the pKa (e.g., using a fluorinated substituent) can reduce P-gp efflux ratios.

Experimental Workflow: Validating the Prediction

To confirm the predicted advantages, follow this tiered screening cascade.

Caption: Tiered ADME profiling workflow for azetidine-containing lead candidates.

Protocol: Comparative Microsomal Stability

-

Substrate: Prepare 1

M solutions of the Azetidine analog and its Piperidine matched molecular pair. -

System: Human Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 45 min at 37°C.

-

Quench: Acetonitrile with Internal Standard (e.g., Tolbutamide).

-

Calculation: Plot

vs. time. Calculate-

Success Criteria: Azetidine analog shows

-fold reduction in

-

References

-

Stepan, A. F., et al. (2011). "Application of the Spirocyclic Azetidine as a Geometric Spacer for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

-

Pike, A., et al. (2025). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles."[1] ACS Chemical Biology. [Link]

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link] (Note: Discusses the parallel logic of 4-membered rings).

-

Aldeghi, M., et al. (2024). "Computational Prediction of ADMET Properties: Recent Developments." Drug Discovery Today. [Link]

Sources

Methodological & Application

"5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride" cell-based assay development

Application Note & Protocols

Topic: Development of a Cell-Based Functional Assay for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Abstract

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with agonism at G protein-coupled receptors (GPCRs). Specifically, non-quaternary amino-oxadiazoles, such as the subject compound 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole, have been identified as potent and efficacious muscarinic acetylcholine receptor (mAChR) agonists.[1][2] This application note provides a comprehensive, field-tested framework for the development and validation of a robust, cell-based functional assay to characterize this compound and its analogs. We hypothesize that the compound acts as an agonist on Gq-coupled muscarinic receptor subtypes (M1, M3, M5). Therefore, we detail the establishment of a fluorescence-based calcium mobilization assay, a direct and reliable method for measuring Gq pathway activation.[3][4] The guide covers the entire workflow from initial feasibility studies and detailed protocol optimization to full assay validation using industry-standard statistical metrics, ensuring the development of a trustworthy screening platform suitable for drug discovery professionals.

Scientific Rationale & Assay Principle

The Target: Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are a class of GPCRs that mediate the actions of the neurotransmitter acetylcholine. They are critical in regulating a wide array of physiological functions, and their dysfunction is implicated in numerous diseases.[5][6] The five subtypes (M1-M5) couple to different G protein families. M1, M3, and M5 receptors primarily couple through the Gαq subunit, while M2 and M4 receptors couple through Gαi/o.[7]

The Gq Signaling Cascade

Activation of a Gq-coupled receptor by an agonist like 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole initiates a well-defined intracellular signaling cascade. This pathway is the foundation of our assay.

-

Receptor Activation: The agonist binds to the receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor engages the heterotrimeric Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.

-

PLCβ Activation: The GTP-bound Gαq subunit dissociates and activates the effector enzyme Phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ ions into the cytoplasm.[3]

This rapid and significant increase in intracellular calcium concentration is a direct functional consequence of Gq-coupled receptor activation and serves as a robust signal for a cell-based assay.

Caption: The Gq signaling cascade initiated by a muscarinic agonist.

Phase 1: Assay Feasibility & Foundational Work

Before developing the primary functional assay, several foundational experiments are required to ensure data integrity. This phase establishes the basic parameters for working with the compound and the chosen cell system.

Materials & Reagents

-

Compound: this compound (e.g., Sigma-Aldrich)

-

Cell Line: CHO-K1 or HEK293 cells stably expressing a human Gq-coupled muscarinic receptor (e.g., hM1 or hM3). Transient transfection is an alternative but may introduce higher variability.[8]

-

Control Agonist: Carbachol or Acetylcholine.

-

Control Antagonist: Atropine.

-

Cell Culture Media: F-12K Medium (for CHO-K1) or DMEM (for HEK293), supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.

-

Anion Transport Inhibitor: Probenecid (often required for CHO cells to prevent dye leakage).[4]

-

Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol: Compound Solubility and Stability

Causality: The compound must be fully solubilized in a vehicle compatible with the cells, and stable under assay conditions, to ensure accurate concentration-response relationships. DMSO is a common vehicle, but its final concentration must be kept low (<0.5%) to avoid solvent-induced artifacts.

Steps:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Visually inspect for complete dissolution.

-

Perform serial dilutions of the stock into the final Assay Buffer (HBSS + 20 mM HEPES).

-

Assess solubility at the highest intended assay concentration by visual inspection and by measuring light scatter at 600 nm. A significant increase in absorbance indicates precipitation.

-

To assess stability, incubate the diluted compound at the assay temperature (37°C) for the maximum duration of the experiment (e.g., 2 hours). Re-measure solubility or analyze by HPLC to detect degradation.

Protocol: Preliminary Cytotoxicity Assessment

Causality: It is critical to differentiate between a specific pharmacological effect and a non-specific cytotoxic response. The compound should be tested at concentrations up to the highest planned dose in the functional assay to ensure that observed signals are not due to cell death.

Steps:

-

Seed cells in a 96-well white, clear-bottom plate at the same density planned for the functional assay. Incubate for 24 hours.

-

Treat cells with a concentration range of the compound (e.g., 0.1 µM to 100 µM) in culture medium for the longest anticipated incubation period. Include a vehicle-only control (e.g., 0.5% DMSO).

-

After incubation, remove the treatment medium.

-

Perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

-

Acceptance Criterion: The compound should not cause a significant decrease (>15-20%) in cell viability at the concentrations to be used in the functional assay.

Phase 2: Calcium Mobilization Assay Development

This phase focuses on the detailed, step-by-step execution and optimization of the core functional assay.

Caption: General workflow for the calcium mobilization assay.

Core Protocol: Calcium Mobilization Assay

This protocol serves as the starting point for optimization.

-

Cell Plating: Seed CHO-hM1 (or similar) cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 20,000-40,000 cells/well. Allow cells to attach and form a monolayer by incubating overnight (18-24 hours) at 37°C, 5% CO₂.[4]

-

Compound Plate Preparation: On the day of the assay, prepare a serial dilution plate of the test compound, control agonist (Carbachol), and control antagonist (Atropine) in Assay Buffer at 2X the final desired concentration.

-

Dye Loading:

-

Prepare a dye loading solution. A typical solution consists of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid.

-

Aspirate the culture medium from the cell plate.

-

Add 50-100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[4]

-

-

Plate Reading:

-

Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation 3).

-

Set the instrument parameters (Excitation: ~488 nm, Emission: ~525 nm).[9]

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Configure the instrument to automatically add an equal volume of the 2X compound solution from the compound plate to the cell plate.

-

Immediately after addition, continue to read the fluorescence signal for an additional 90-180 seconds to capture the full calcium mobilization and subsequent decay.

-

Optimization of Assay Parameters

Causality: Optimization is essential to maximize the assay window (the difference between the minimum and maximum signal) and minimize variability, which are key to a robust and sensitive assay.

| Parameter | Rationale for Optimization | Typical Range / Method |

| Cell Density | Too few cells result in a weak signal; too many can lead to desensitization or artifacts. | Test a range of seeding densities (e.g., 10,000 to 80,000 cells/well). Select the density that provides the maximal response to a saturating concentration (EC₁₀₀) of a control agonist (Carbachol). |

| Dye Concentration | Insufficient dye leads to low signal; excessive dye can be cytotoxic or cause signal quenching. | Titrate Fluo-4 AM from 0.5 µM to 4 µM. Choose the lowest concentration that gives a robust signal-to-background ratio. |

| DMSO Tolerance | High concentrations of DMSO can permeabilize cell membranes, causing non-specific calcium flux and cytotoxicity. | Run a dose-response curve of the vehicle (DMSO) alone. Determine the highest concentration that does not elicit a signal or impact cell health. Keep final assay concentration ≤0.5%. |

| Agonist EC₅₀/EC₈₀ | A sub-maximal concentration (EC₈₀) of a control agonist is needed for validation and for screening antagonists or allosteric modulators. | Perform a full dose-response curve (e.g., 10-point, 1:3 dilution) for the control agonist (Carbachol). Calculate the EC₅₀ and EC₈₀ values using a four-parameter logistic fit.[10] |

Phase 3: Assay Validation

Causality: Assay validation is the formal process of demonstrating that the developed protocol is fit for its intended purpose. It provides quantitative proof of the assay's performance, reliability, and robustness. The parameters defined in the NIH Assay Guidance Manual are the industry standard.[11]

Protocol: Inter- and Intra-Assay Validation Plate

-

Prepare a 96-well plate with a specific layout:

-

Columns 1 & 12: High Control (EC₁₀₀ of control agonist, e.g., 10 µM Carbachol).

-

Columns 2 & 11: Low Control (Assay Buffer with vehicle only).

-

Columns 3-10: Full 10-point dose-response curve of the test compound, this compound.

-

-

Run this plate layout in triplicate on the same day (intra-assay precision) and on three separate days (inter-assay precision).

Data Analysis & Acceptance Criteria

For each plate, calculate the following statistical metrics using the high and low control wells.

-

Signal-to-Background Ratio (S/B): A measure of the dynamic range of the assay.

-

Formula: S/B = Mean(High Control) / Mean(Low Control)

-

Acceptance: S/B ≥ 3 is generally required.[10]

-

-

Coefficient of Variation (%CV): A measure of data dispersion around the mean.

-

Formula: %CV = (Standard Deviation / Mean) * 100

-

Acceptance: %CV ≤ 15-20% for both high and low controls.

-

-

Z'-Factor: The most critical metric, as it accounts for both the dynamic range and the data variation. It indicates the separation between the high and low control signal distributions.

Example Validation Data Summary

| Metric | Day 1 | Day 2 | Day 3 | Inter-Assay Avg. | Acceptance Criteria |

| S/B Ratio | 8.1 | 7.5 | 8.4 | 8.0 | ≥ 3 |

| %CV (High) | 6.5% | 8.1% | 7.2% | 7.3% | ≤ 20% |

| %CV (Low) | 9.2% | 10.5% | 9.8% | 9.8% | ≤ 20% |

| Z'-Factor | 0.72 | 0.65 | 0.70 | 0.69 | ≥ 0.5 |

| Compound EC₅₀ (µM) | 0.185 | 0.210 | 0.192 | 0.196 (±0.013) | Consistent |

Troubleshooting Guide

Caption: A decision tree for troubleshooting common assay issues.

Conclusion

This application note provides a scientifically grounded, step-by-step methodology for developing a robust cell-based calcium mobilization assay for this compound, a putative muscarinic agonist. By following the outlined phases of feasibility, optimization, and rigorous validation, researchers can establish a high-quality, reliable, and reproducible functional assay. This platform is not only suitable for determining the potency and efficacy of the primary compound but can also be adapted for screening compound libraries, characterizing structure-activity relationships, and investigating mechanisms of action for novel molecules targeting Gq-coupled GPCRs.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Gαq GPCR assays. ION Biosciences. [Link]

-

Abdallah, M. & Keddissi, G. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]

-

Muscarinic agonist. Wikipedia. [Link]

-

Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2024). bioRxiv. [Link]

-

Birdsall, N. J., et al. (2010). Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central. [Link]

-

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. PubChem. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

-

A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. (1990). British Journal of Pharmacology. [Link]

-

Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

-

Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

-

Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

-

A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

-

Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017). Assay Guidance Manual - NCBI. [Link]

-

Calcium Flux Assay Protocol | Download Table. ResearchGate. [Link]

-

Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

-

Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z'-Factor. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

-

Rapid Production of Assay Ready Cells for GPCR Drug Discovery. MaxCyte. [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

-

Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. (2022). YouTube. [Link]

-

A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. [Link]

-

HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 7. marinbio.com [marinbio.com]

- 8. maxcyte.com [maxcyte.com]

- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Preclinical Evaluation of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride in Animal Models

Abstract

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of the novel compound, 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride. The 1,2,4-oxadiazole heterocyclic core is a recognized pharmacophore associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects[1][2]. The incorporation of an azetidine moiety suggests potential interactions with neuronal targets, such as nicotinic acetylcholine receptors (nAChRs), while other oxadiazole-containing compounds have demonstrated efficacy as cell cycle inhibitors[2][3]. Given the therapeutic potential of this scaffold, this document outlines detailed protocols for investigating the efficacy of this compound in two distinct and highly relevant therapeutic areas: oncology and neuroscience. The protocols are designed to be robust, reproducible, and ethically sound, providing researchers with the necessary framework for a thorough preclinical assessment.

Scientific Rationale and Hypothesized Mechanisms of Action

The unique chemical structure of this compound warrants a multi-faceted approach to its preclinical evaluation. The 1,2,4-oxadiazole ring system is known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities, contributing to its diverse pharmacological profile[1].

Potential as a Pro-Cognitive Agent via α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

The azetidine ring is a key structural feature in several compounds that act as agonists or partial agonists of nicotinic acetylcholine receptors, particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning, memory, and attention[4][5]. Agonists of the α7 nAChR have shown promise in preclinical models of cognitive impairment associated with neurological and psychiatric disorders[4][5][6].

Hypothesis: this compound acts as an α7 nAChR agonist or positive allosteric modulator, thereby enhancing cognitive function.

Potential as an Antineoplastic Agent via Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain derivatives of 1,2,4-oxadiazole have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[3]. CDK2, in particular, is a critical driver of cell cycle progression, and its dysregulation is a hallmark of many cancers[3][7][8]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy[7][8][9].

Hypothesis: this compound inhibits CDK2 activity, leading to the suppression of tumor growth in preclinical cancer models.

General Guidelines for In Vivo Studies

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Proper experimental design, including randomization, blinding, and appropriate statistical analysis, is crucial for obtaining reliable and interpretable results[10][11].

Protocol 1: Evaluation of Pro-Cognitive Effects in a Murine Model

This protocol describes the use of the Novel Object Recognition (NOR) test to assess the effects of this compound on learning and memory in mice[12]. The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones[12].

Experimental Workflow for Novel Object Recognition

Caption: Workflow for the Novel Object Recognition (NOR) test.

Materials

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Open field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of identical objects (e.g., small plastic toys, metal cubes)

-

Video recording and analysis software

Step-by-Step Protocol

-

Animal Acclimation: Acclimate mice to the animal facility for at least 7 days before the start of the experiment.

-

Habituation: Handle the mice daily for 3 days prior to testing. On each of these days, allow each mouse to explore the empty test arena for 10 minutes.

-

Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses.

-

Dosing: On the test day, administer the compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30 minutes before the familiarization phase.

-

Familiarization Phase: Place two identical objects in the arena. Place a mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.

-

Inter-Trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).

-

Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.

-

Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Expected Data and Interpretation

| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) |

| Vehicle | - | 10 | 0.15 ± 0.05 |

| Compound X | 1 | 10 | 0.30 ± 0.06* |

| Compound X | 3 | 10 | 0.45 ± 0.07 |

| Compound X | 10 | 10 | 0.42 ± 0.08 |

| p < 0.05, **p < 0.01 vs. Vehicle |

A statistically significant increase in the Discrimination Index in the compound-treated groups compared to the vehicle group would suggest a pro-cognitive effect of this compound.

Protocol 2: Evaluation of Antineoplastic Activity in a Xenograft Model

This protocol details the use of a tumor xenograft model in immunodeficient mice to assess the in vivo anticancer efficacy of this compound[13][14].

Experimental Workflow for Tumor Xenograft Study

Caption: Workflow for a subcutaneous tumor xenograft study.

Materials

-

This compound

-

Vehicle (e.g., saline, PEG400)

-

Human cancer cell line (e.g., HCT116, MCF-7)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel® or similar basement membrane matrix

-

Calipers for tumor measurement

-

Sterile syringes and needles

Step-by-Step Protocol

-

Cell Preparation: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL[14].

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse[15].

-

Tumor Growth and Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²) / 2[15].

-

Compound Preparation and Dosing: Prepare dosing solutions of this compound in the appropriate vehicle. Administer the compound or vehicle to the mice daily via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

Data Collection: Measure tumor volume and body weight 2-3 times per week.

-

Study Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Expected Data and Interpretation

| Treatment Group | Dose (mg/kg/day) | n | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle | - | 10 | 1850 ± 210 | - |

| Compound X | 10 | 10 | 1100 ± 150 | 40.5 |

| Compound X | 30 | 10 | 650 ± 90 | 64.9 |

| Positive Control | Varies | 10 | 500 ± 75 | 73.0 |

| p < 0.01, ***p < 0.001 vs. Vehicle |

A significant reduction in tumor volume in the compound-treated groups compared to the vehicle group indicates antitumor activity. The percentage of tumor growth inhibition (TGI) is a key measure of efficacy.

Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound[16][17]. This data is crucial for dose selection and interpretation of efficacy studies.

PK Study Design Overview

| Parameter | Description |

| Species | Mouse or Rat |

| Routes of Administration | Intravenous (IV) and Oral (PO) |

| Dosing | IV: 1-2 mg/kg; PO: 5-10 mg/kg |

| Sampling | Serial blood sampling at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) |

| Analysis | LC-MS/MS analysis of plasma concentrations |

| Key Parameters | Cmax, Tmax, AUC, half-life (t1/2), bioavailability (%F) |

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. Based on its structural motifs, this compound holds promise as both a pro-cognitive and an antineoplastic agent. The successful execution of these studies will provide critical insights into its therapeutic potential and guide further development.

References

-

Cherkasova, A., Astolfi, R., Nawrozkij, M., Gladkikh, B., Proia, E., Giuliani, L., Rotili, D., Ragno, R., & Ivanov, R. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

De la Fuente, L., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers, 15(13), 3489. [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2022). Cancer Discovery. [Link]

-

Karp, D. (n.d.). Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, University of California, Los Angeles. [Link]

-

Khokhlov, A. L., et al. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 11(2). [Link]

-

Lopatina, O. L., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Siberian Medical Sciences, 17(4), 72-81. [Link]

-

Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), e55259. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

Thoolen, M. J., et al. (2010). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 15(21-22), 958-964. [Link]

-

Wang, Y., et al. (2025). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Journal of Translational Medicine, 23(1), 456. [Link]

-

Frederick National Laboratory for Cancer Research. (2024). CDK2 inhibition may have potential for treating lung and other cancers. [Link]

-

Lee, S. H., et al. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLoS One, 11(7), e0159996. [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

-

protocols.io. (2018). LLC cells tumor xenograft model. [Link]

-

Yao, H., et al. (2018). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Scientific Reports, 8(1), 16298. [Link]

-

Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

-

bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. [Link]

-

Fernandes, C., et al. (2006). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. Journal of Neuroinflammation, 3, 30. [Link]

-

Ghavre, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 543-554. [Link]

-

Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]

-

Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]

-

Leblanc, M., et al. (2018). Murine Pharmacokinetic Studies. Methods in Molecular Biology, 1800, 15-26. [Link]

-

MDPI. (2022). Designing an In Vivo Preclinical Research Study. [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

-

Payne, C. D., et al. (2008). Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 327(2), 594-605. [Link]

-

ResearchGate. (n.d.). Mouse behavioral assays for cognitive flexibility. [Link]

-

Shoji, H., et al. (2016). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Frontiers in Behavioral Neuroscience, 10, 101. [Link]

-

Wahl, D., et al. (2012). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current Pharmaceutical Design, 18(9), 1279-1290. [Link]

-

Wang, R., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 38(7), 931-949. [Link]

-

Wess, J. (2003). Assessments of Cognitive Deficits in Mutant Mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.5C. [Link]

-

Wyss, F., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. [Link]

-

Yan, L., et al. (2023). Efficacy of α7 neuronal nicotinic acetylcholine receptor ligands in various animal models of pain. Journal of Biomedical Science, 30(1), 81. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 10. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 14. LLC cells tumor xenograft model [protocols.io]

- 15. yeasenbio.com [yeasenbio.com]

- 16. nuvisan.com [nuvisan.com]

- 17. parazapharma.com [parazapharma.com]

"5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride" as an enzyme inhibitor

Application Note: Characterization of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride as a Serine Hydrolase Inhibitor Scaffold

Introduction & Scientific Rationale

The compound This compound represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting neurological enzymes. Its structure combines a rigid, basic azetidine ring (a proline/piperidine mimetic) with a 1,2,4-oxadiazole core (a metabolically stable carboxylic acid/ester bioisostere).

Therapeutic Relevance:

This scaffold is extensively investigated for its ability to inhibit Serine Hydrolases , specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , which are critical targets in Alzheimer’s disease pathology. Furthermore, due to its structural homology with

Mechanistic Hypothesis:

-

Cationic Recognition: The protonated azetidine nitrogen (at physiological pH) mimics the quaternary ammonium group of Acetylcholine (ACh), facilitating cation-

interactions with the Anionic Subsite (Trp86 in AChE). -

Catalytic Site Interaction: The 1,2,4-oxadiazole ring positions itself near the catalytic triad (Ser203-His447-Glu334), potentially interacting with the oxyanion hole or acting as a transition-state mimic, thereby blocking substrate hydrolysis.

Mechanism of Action (MOA)

The following diagram illustrates the hypothesized binding mode of the compound within the Acetylcholinesterase active site, highlighting the dual-site interaction capability.